Product packaging for 4-[(3-Methoxybenzyl)oxy]benzaldehyde(Cat. No.:CAS No. 161192-29-6)

4-[(3-Methoxybenzyl)oxy]benzaldehyde

Cat. No.: B065729
CAS No.: 161192-29-6
M. Wt: 242.27 g/mol
InChI Key: QWOBYPRZSFOAJQ-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core with a 3-methoxybenzyloxy group at the para position. This compound is characterized by its aromatic aldehyde functionality and ether-linked 3-methoxybenzyl substituent, which confers unique electronic and steric properties. Such derivatives are frequently employed as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B065729 4-[(3-Methoxybenzyl)oxy]benzaldehyde CAS No. 161192-29-6

Properties

IUPAC Name

4-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15-4-2-3-13(9-15)11-18-14-7-5-12(10-16)6-8-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOBYPRZSFOAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397112
Record name 4-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161192-29-6
Record name 4-[(3-Methoxyphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161192-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 4-Hydroxybenzaldehyde (1.0 equiv)

    • 3-Methoxybenzyl chloride (1.1 equiv)

  • Base : Potassium carbonate (K₂CO₃, 1.1 equiv) facilitates deprotonation of the phenolic hydroxyl group.

  • Solvent : Anhydrous acetone or dimethylformamide (DMF) ensures solubility of both organic and inorganic components.

  • Temperature : 55–60°C, maintained for 24–28 hours to achieve complete conversion.

  • Workup : Filtration to remove excess base, followed by solvent evaporation and recrystallization from heptane or ethyl acetate.

Key Data Table: Standardized Protocol

ParameterValueSource
Yield85–100% (depending on purity)
Reaction Time28 hours
SolventAcetone
Temperature55°C
Purification MethodHeptane trituration

This method is favored industrially due to its scalability and high yield. The use of acetone as a solvent minimizes side reactions, such as aldehyde oxidation, while K₂CO₃’s mild basicity prevents decomposition of sensitive functional groups.

Alternative Alkylation Strategies

Phase-Transfer Catalysis (PTC)

In PTC systems, tetrabutylammonium bromide (TBAB) accelerates the reaction by shuttling the phenoxide ion into the organic phase. This method reduces reaction times to 6–8 hours at room temperature.

  • Conditions :

    • Solvent: Dichloromethane (DCM)/water biphasic system.

    • Base: Aqueous NaOH (50% w/v).

    • Catalyst: TBAB (5 mol%).

  • Advantage : Avoids high temperatures, preserving thermal labile substrates.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics through rapid dielectric heating. Trials using DMF as a solvent and K₂CO₃ as a base achieved 90% yield within 1 hour at 120°C. This approach is energy-efficient but requires specialized equipment.

Mechanistic Insights and Side Reactions

The Williamson mechanism proceeds via a two-step process:

  • Deprotonation : K₂CO₃ abstracts the phenolic proton, generating a phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion displaces chloride from 3-methoxybenzyl chloride, forming the ether linkage.

Common Side Reactions:

  • Over-Alkylation : Excess benzyl chloride may lead to dialkylation, mitigated by stoichiometric control.

  • Aldehyde Oxidation : Trace moisture or oxygen can oxidize the aldehyde to carboxylic acid, avoided by inert atmosphere handling.

Analytical Characterization

Post-synthesis, the product is validated via:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 9.88 (s, 1H, CHO), 7.82 (d, J = 8.6 Hz, 2H, ArH), 7.35 (t, J = 8.0 Hz, 1H, ArH), 5.21 (s, 2H, OCH₂), 3.81 (s, 3H, OCH₃).

  • Mass Spectrometry : m/z 242.27 [M]⁺ confirms molecular weight.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are employed to enhance mixing and heat transfer. Key parameters include:

  • Residence Time : 30–60 minutes.

  • Solvent Recovery : Distillation units reclaim acetone (>95% efficiency).

  • Quality Control : In-line IR monitors aldehyde integrity during synthesis.

Emerging Methodologies

Recent advances focus on photocatalyzed etherification, using visible light to activate aryl halides. Pilot studies report 70% yield under ambient conditions, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxybenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 4-[(3-Methoxybenzyl)oxy]benzoic acid.

    Reduction: 4-[(3-Methoxybenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(3-Methoxybenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxybenzyl)oxy]benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxybenzyl group can also participate in hydrophobic interactions and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of 4-[(3-Methoxybenzyl)oxy]benzaldehyde and its analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
This compound C₁₅H₁₄O₃ 3-methoxybenzyloxy at C4 242.27 Electron-donating methoxy group; potential for electrophilic substitution
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde C₁₅H₁₃NO₅ 4-nitrobenzyloxy at C4 287.27 Nitro group introduces electron-withdrawing effects; enhances reactivity
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde C₁₆H₁₅ClO₃ Chloro at C3, 4-methylbenzyloxy at C4 290.74 Chlorine increases electrophilicity; methyl group adds steric bulk
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde C₁₆H₁₅BrO₃ Bromomethyl at C3 of benzyloxy 335.20 Bromine enables nucleophilic substitution; reactive intermediate
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂ Methoxy at C4, methyl at C3 150.18 Simpler structure; lacks benzyloxy group; lower molecular weight
4-Ethoxy-3-methoxybenzaldehyde C₁₀H₁₂O₃ Ethoxy at C4, methoxy at C3 180.20 Ethoxy group increases hydrophobicity; coplanar crystal structure
4-Hexyloxy-3-methoxybenzaldehyde C₁₄H₂₀O₃ Hexyloxy at C4 236.30 Long alkyl chain enhances lipophilicity; potential for liquid crystal applications
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) C₈H₈O₃ Hydroxy at C4, methoxy at C3 152.15 Naturally occurring; polar due to hydroxyl group; antioxidant properties

Biological Activity

4-[(3-Methoxybenzyl)oxy]benzaldehyde, with the molecular formula C16H16O4 and a molecular weight of approximately 272.29 g/mol, is an organic compound characterized by a benzaldehyde functional group linked to a methoxybenzyl ether. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.

Structural Characteristics

The structure of this compound features:

  • Aldehyde Group : This functional group is known for its reactivity, allowing it to participate in various chemical reactions and potentially interact with biological targets.
  • Methoxy Substituents : The presence of methoxy groups enhances the compound's lipophilicity and may influence its biological activity by modifying electron-donating properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably, studies have shown that:

  • Cell Line Studies : The compound has demonstrated efficacy against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. This suggests potential therapeutic applications in oncology.
  • Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to apoptosis in cancer cells.

Interaction with Biological Targets

The unique structural features of this compound allow it to interact with various biological molecules:

  • Enzyme Modulation : The compound can modulate enzyme activity through covalent bonding with nucleophilic residues, which is relevant for drug design and enhancing the efficacy of therapeutic agents.
  • Binding Affinity Studies : Investigations into its binding affinity to specific receptors involved in cancer pathways are ongoing, aiming to elucidate its potential roles in therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

Compound NameMolecular FormulaKey Features
2-[(4-Methoxybenzyl)oxy]benzaldehydeC15H14O3Methoxy group at a different position; anticancer potential.
4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehydeC16H18O4Similar structure but includes a methyl substitution.
4-(4-Methoxyphenoxy)benzaldehydeC14H12O3Lacks methoxybenzyl group; used in synthetic pathways.
2-[(4-Chlorobenzyl)oxy]benzaldehydeC15H14ClO3Contains chlorine substituent; insights into SAR studies.

This table highlights the differences in structural features that may influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

  • In Vivo Studies : A case study demonstrated that similar compounds could reduce retinal vascular leakage in diabetic models, indicating potential applications beyond oncology .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the benzaldehyde structure can significantly impact biological activity, enhancing the understanding of how structural changes affect efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3-Methoxybenzyl)oxy]benzaldehyde, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Mitsunobu reaction. A common approach involves reacting 3-methoxybenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 6–12 hours . For etherification, dehydrating agents like POCl₃ or coupling reagents (e.g., DIAD/PPh₃ in Mitsunobu reactions) are effective. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of benzyl chloride to hydroxybenzaldehyde is typical) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Analysis : ¹H NMR (CDCl₃) reveals diagnostic peaks: δ 9.85 ppm (aldehyde proton), δ 7.80–7.20 ppm (aromatic protons), and δ 3.80 ppm (methoxy group) . ¹³C NMR confirms the aldehyde carbon at ~190 ppm.
  • X-ray Crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond angles and spatial arrangement of the methoxybenzyl and aldehyde groups, critical for confirming regiochemistry .
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ether) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insights : The 3-methoxy group acts as an electron-donating group, activating the benzaldehyde ring toward electrophilic attack but deactivating adjacent positions. Computational studies (DFT at B3LYP/6-31G*) predict higher electron density at the para position relative to the methoxy group, favoring NAS at specific sites .
  • Experimental Validation : Kinetic studies using Hammett plots (varying substituents) and monitoring reaction rates via HPLC can quantify substituent effects .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., cytochrome P450 enzymes). The aldehyde group may form Schiff bases with lysine residues, while the methoxybenzyl moiety engages in hydrophobic interactions .
  • MD Simulations : All-atom molecular dynamics (GROMACS) assess stability of ligand-protein complexes in aqueous environments, highlighting key hydrogen bonds and π-π stacking interactions .

Q. How can researchers resolve contradictions in reported biological activities between 3-methoxy and 4-methoxy isomers of this compound?

  • Comparative Assays : Parallel testing of both isomers in enzyme inhibition assays (e.g., COX-2 or MAO-B) under identical conditions (pH 7.4, 37°C) clarifies structure-activity relationships. IC₅₀ values and kinetic parameters (Km, Vmax) quantify potency differences .
  • Meta-Analysis : Systematic reviews of literature data (e.g., Web of Science, PubMed) identify trends in substituent effects on bioactivity, supported by QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Methoxybenzyl)oxy]benzaldehyde
Reactant of Route 2
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